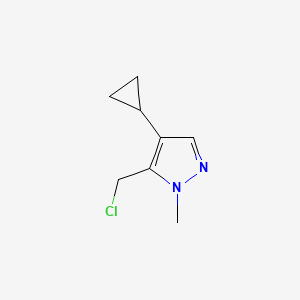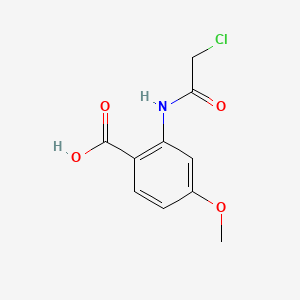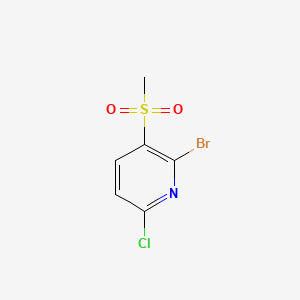![molecular formula C9H15BrCl2N4 B6606226 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride CAS No. 2138046-89-4](/img/structure/B6606226.png)
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine moiety attached via a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives, while oxidation reactions can produce N-oxides.
Applications De Recherche Scientifique
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-bromo-2-(1-piperazinyl)pyrimidine
- **2-
Propriétés
IUPAC Name |
5-bromo-2-(piperazin-1-ylmethyl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-8-5-12-9(13-6-8)7-14-3-1-11-2-4-14;;/h5-6,11H,1-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCZJAWYYZXMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-({2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropan]-3'-yl}carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6606150.png)


![tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B6606174.png)

![methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B6606190.png)


![sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B6606221.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B6606222.png)
![6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B6606225.png)
![tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6606237.png)

